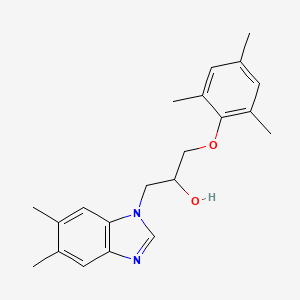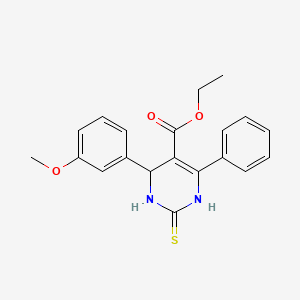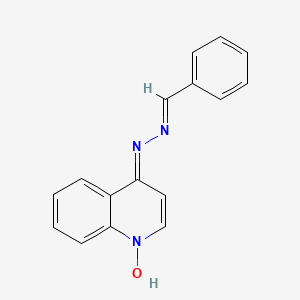![molecular formula C19H21NO3 B4999445 phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate](/img/structure/B4999445.png)
phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate, also known as PPYMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPYMC is a carbamate derivative that exhibits unique properties, including anti-inflammatory and anti-tumor activities.
作用機序
The mechanism of action of phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and anti-tumor activities in various in vitro and in vivo models. In animal studies, this compound has been shown to reduce inflammation and tumor growth without causing significant toxicity. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low water solubility and potential toxicity at high doses.
将来の方向性
There are several future directions for research on phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate. One area of research is the development of novel this compound derivatives with improved properties, such as increased water solubility and lower toxicity. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. This compound may also have potential applications in the field of nanotechnology, as a building block for the synthesis of novel nanomaterials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
This compound is a carbamate derivative that exhibits unique properties, including anti-inflammatory and anti-tumor activities. This compound has potential applications in various fields, including medicine, agriculture, and material science. This compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low water solubility and potential toxicity at high doses. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
合成法
Phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate is synthesized through a multi-step process that involves the reaction of 4-phenyltetrahydro-2H-pyran-4-methanol with phenyl chloroformate in the presence of a base. The resulting intermediate is then treated with methylamine to obtain this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
Phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been tested as a plant growth regulator and insecticide. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(23-17-9-5-2-6-10-17)20-15-19(11-13-22-14-12-19)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPKPFDVSUPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B4999362.png)
![8-ethoxy-4-isopropyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4999364.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4999369.png)
![1'-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4999372.png)
![3-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4999385.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-1-naphthylbenzenesulfonamide](/img/structure/B4999396.png)
![N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycine](/img/structure/B4999406.png)

![2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4999440.png)



![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)